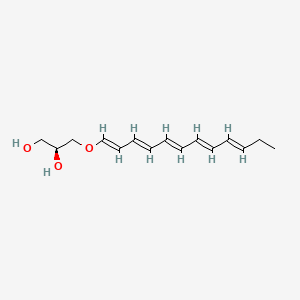
Fecapentaene-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fecapentaene-12 is a natural product found in Homo sapiens with data available.
科学的研究の応用
Genotoxic Effects in Human Cells
Fecapentaene-12 (Fec-12), a compound found in human feces, has been studied for its genotoxic effects on human cells. It causes DNA single-strand breaks, sister chromatid exchanges, and mutations in cultured human fibroblasts, indicating its potency as a genotoxic agent (Plummer et al., 1986).
Mutagenicity in Bacterial and Mammalian Cells
Fec-12 demonstrates significant mutagenic activity in various bacterial and mammalian cell assay systems. It induces mutagenesis in Salmonella typhimurium and causes dose-dependent increases in unscheduled DNA synthesis in rat hepatocytes and human fibroblasts. This evidence suggests its potential genotoxicity across different cell types (Curren et al., 1987).
Impact on Mammalian Colon Epithelial DNA
Studies in rats indicate that Fec-12 induces damage to nucleic acids in mammalian colon epithelial cells. This could suggest a role in the neoplastic transformation of the colon, highlighting its significance in colon carcinogenesis (Hinzman et al., 1987).
Kinetics of Interactions with DNA
The interactions between Fec-12 and DNA involve three different mechanisms, as indicated by the observed first-order rates at various pH levels. This complex interaction underscores the intricate nature of Fec-12’s activity at the molecular level (Kassaee & Bekhradnia, 2003).
Oxidative DNA Damage Mechanism
Fec-12 causes direct oxidative DNA damage through the production of reactive oxygen species, including O2*-, H2O2, and HO*. This study provides insights into the chemical mechanisms of Fec-12-induced DNA damage (Szekely & Gates, 2006).
Mutagenic Properties and Mechanism of Action
Fecapentaenes, including Fec-12, are directly acting mutagens. Studies on model compounds suggest that a reactive carbocation formed by electrophilic species addition might be responsible for their mutagenic action (Gupta et al., 1984).
Genotoxicity Assessment
Comparative genotoxicity assessment of fecapentaenes, including Fec-12, indicates their significant genotoxic potential. Their activity was quantitatively measured using the SOS Chromotest, providing a basis for understanding their biological activity (Nair et al., 1991).
Carcinogenicity Tests in Animals
Animal studies testing the carcinogenicity of Fec-12 yielded mixed results. While it induced neoplasms in mice, no evidence of neoplasia was found in rats exposed to Fec-12, suggesting variability in its carcinogenic potential across different species (Weisburger et al., 1990).
Fecal Mutagen Concentration Analysis
Research on stabilizing Fec-12 in human feces for analysis purposes highlights the challenges in studying this compound. The development of reliable analytical methods is crucial for understanding its role in human health, particularly in relation to colon cancer (Kleinjans et al., 1989).
Biological Precursor Identification
The identification of plasmalopentaene-12 as the biological precursor to Fec-12 provides insights into the genesis of this mutagen in the human gastrointestinal tract. This discovery is pivotal in understanding the formation and impact of fecapentaenes in humans (Kingston et al., 1989).
特性
CAS番号 |
91423-46-0 |
|---|---|
製品名 |
Fecapentaene-12 |
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC名 |
(2S)-3-[(1E,3E,5E,7E,9E)-dodeca-1,3,5,7,9-pentaenoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h3-12,15-17H,2,13-14H2,1H3/b4-3+,6-5+,8-7+,10-9+,12-11+/t15-/m0/s1 |
InChIキー |
CQBOBCAMYWRTNO-CFEYUBAXSA-N |
異性体SMILES |
CC/C=C/C=C/C=C/C=C/C=C/OC[C@H](CO)O |
SMILES |
CCC=CC=CC=CC=CC=COCC(CO)O |
正規SMILES |
CCC=CC=CC=CC=CC=COCC(CO)O |
同義語 |
1-(1-glycero)dodeca-1,3,5,7,9-pentaene fecapentaene-12 GDPE |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



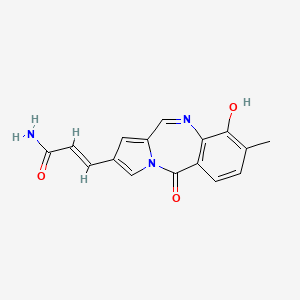
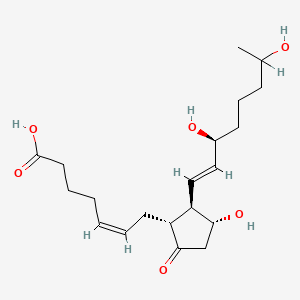
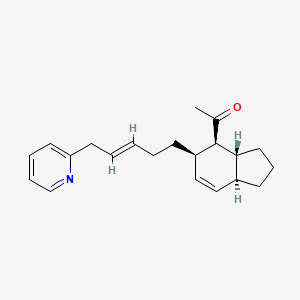
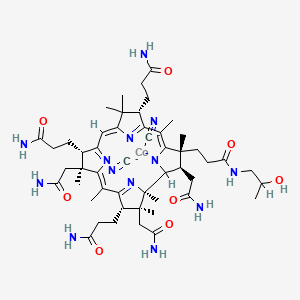
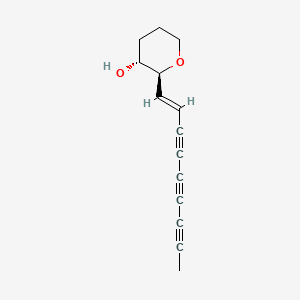
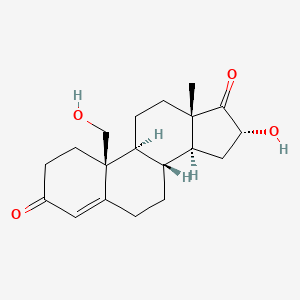
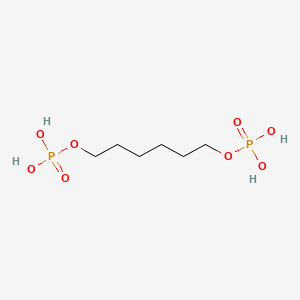
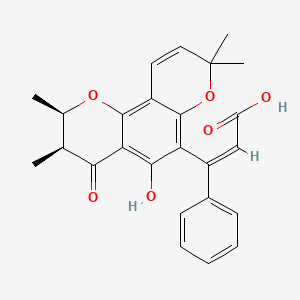
![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1231182.png)
![[(2S,3S,4R,5R)-2-methyl-5-(2-methylbutanoyloxy)-6-[[(3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B1231183.png)
![[5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1231184.png)
![3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)
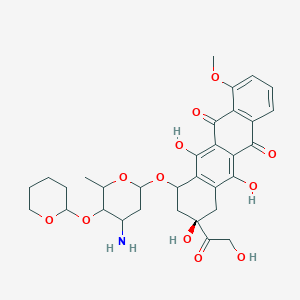
![(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-(hydroxymethyl)pentanoic acid](/img/structure/B1231193.png)